molecular formula C8H16N2 B3269295 N-methyl-1-azabicyclo[2.2.2]octan-3-amine CAS No. 50684-24-7

N-methyl-1-azabicyclo[2.2.2]octan-3-amine

Cat. No.: B3269295
CAS No.: 50684-24-7
M. Wt: 140.23 g/mol
InChI Key: UWBYHCLTULMDDX-UHFFFAOYSA-N
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Description

Historical Context and Significance of the 1-Azabicyclo[2.2.2]octane (Quinuclidine) Core in Chemical Research

The 1-azabicyclo[2.2.2]octane, or quinuclidine (B89598), framework is a bridged bicyclic amine that has long captured the attention of chemists. Its rigid, cage-like structure imparts a high degree of chemical stability. The first reported synthesis of quinuclidine dates back to 1909 by Löffler and Stietzel, with an improved synthetic route developed by Meisenheimer in 1920. chemicalbook.com This structural motif is not merely a synthetic curiosity; it is a key component of several major Cinchona alkaloids, such as quinine (B1679958) and quinidine, which are renowned for their historical and continued importance in medicine. bldpharm.com

The significance of the quinuclidine core extends beyond its presence in natural products. Its constrained conformation makes the nitrogen atom's lone pair of electrons highly accessible, rendering it a strong base and a potent nucleophile. chemicalbook.comacs.org This reactivity has made quinuclidine and its derivatives valuable as catalysts and ligands in a variety of chemical transformations. lookchem.com Furthermore, the rigid framework is an attractive scaffold in medicinal chemistry, as it allows for the precise spatial orientation of functional groups, which is crucial for specific interactions with biological targets.

N-methyl-1-azabicyclo[2.2.2]octan-3-amine within the Landscape of Functionalized Azabicyclic Derivatives

This compound (also known as N-methyl-3-aminoquinuclidine) represents a specific modification of the quinuclidine core, featuring a methylamino group at the 3-position. This positions it within a vast family of 3-substituted quinuclidines that have been extensively explored in chemical research. The introduction of a functional group at this position, as seen with this compound, is a common strategy to modulate the parent molecule's properties.

The landscape of functionalized azabicyclic derivatives is diverse, with modifications aimed at tuning basicity, lipophilicity, and steric profile to achieve desired biological activities. For instance, the replacement of the N-methyl group in this compound with larger, more complex substituents has led to the discovery of potent and selective ligands for various receptors. A notable example is the development of (2S,3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine, a powerful and selective non-peptide substance P (SP) antagonist. acs.orgnih.gov This highlights how the core structure of a 3-aminoquinuclidine (B1202703), to which this compound belongs, serves as a foundational element for building more complex and biologically active molecules.

Below is a table comparing the basic properties of this compound with a more complex, biologically active analog.

PropertyThis compound(2S,3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
CAS Number 50684-24-7 guidechem.com132746-60-2 nih.gov
Molecular Formula C₈H₁₆N₂ guidechem.comC₂₈H₃₂N₂O nih.gov
Molecular Weight 140.23 g/mol guidechem.com412.6 g/mol nih.gov

Overview of Current Research Trajectories Focusing on this compound and its Analogs

While specific, in-depth research focused solely on this compound is limited in publicly available literature, the research trajectories for its analogs are well-documented and provide a clear indication of the scientific interest in this class of compounds. The primary areas of investigation for 3-aminoquinuclidine derivatives include their roles as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs) and as substance P (tachykinin NK1) receptor antagonists. bldpharm.comacs.org

The development of quinuclidine benzamides as agonists for the alpha7 nicotinic acetylcholine receptor illustrates one major research direction. bldpharm.com These studies explore how modifications to the 3-aminoquinuclidine structure influence potency and selectivity for nAChR subtypes.

Another significant area of research is the development of non-peptide substance P antagonists. The discovery of compounds like (2S,3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine (CP-96,345) has been a landmark in this field. acs.orgnih.govnih.gov Research in this domain focuses on the structure-activity relationships of these quinuclidine derivatives, aiming to understand and optimize their interactions with the NK1 receptor. acs.org

The table below presents data on the biological activity of a prominent analog of this compound, demonstrating the potency that can be achieved through structural modification of the 3-aminoquinuclidine scaffold.

CompoundTargetActivity
(2S,3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine (CP-96,345)Substance P Receptor (NK1)Median effective concentration (IC₅₀) of 34 ± 3.6 nM for inhibiting [³H]substance P binding to rat submaxillary gland membranes. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-azabicyclo[2.2.2]octan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-9-8-6-10-4-2-7(8)3-5-10/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBYHCLTULMDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CN2CCC1CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Methyl 1 Azabicyclo 2.2.2 Octan 3 Amine

Strategies for the Construction of the 1-Azabicyclo[2.2.2]octane Skeleton

The synthesis of the 1-azabicyclo[2.2.2]octane core has been a subject of extensive research, leading to the development of both racemic and enantioselective approaches. These methods are crucial for accessing a diverse range of quinuclidine (B89598) derivatives for various scientific investigations.

Racemic Synthetic Approaches and Reaction Pathways

Racemic syntheses of the 1-azabicyclo[2.2.2]octane skeleton often serve as foundational routes due to their relative simplicity and the availability of starting materials. A common strategy involves the construction of the bicyclic system through intramolecular cyclization reactions.

One notable approach begins with the condensation of 3-quinuclidinone with benzaldehyde (B42025) to form an enone. Subsequent Michael addition of a nucleophile, such as a cyanide or a malonate derivative, to this enone sets the stage for the construction of the bicyclic framework. google.com For instance, a double Mannich reaction followed by a Wittig olefination can lead to the formation of an azabicyclo[3.3.1]nonane intermediate. This intermediate can then undergo an intramolecular double Michael reaction to construct the desired bicyclo[2.2.2]octane ring. thieme-connect.com

Another versatile method involves a ring opening/aminocyclization sequence. acs.orgnih.gov In this pathway, the alkylation of an N-(diphenylmethylene) protected amine with a suitable bromoalkyltetrahydropyran derivative generates a key intermediate. This intermediate can then be readily elaborated to form the 1-azabicyclo[2.2.2]octane skeleton. acs.orgnih.gov The Diels-Alder reaction, a powerful tool for forming six-membered rings, has also been historically significant in constructing the bicyclo[2.2.2]octane framework.

Enantioselective Synthetic Pathways

The demand for enantiomerically pure compounds in medicinal chemistry and asymmetric catalysis has driven the development of sophisticated enantioselective syntheses of the 1-azabicyclo[2.2.2]octane skeleton. These methods can be broadly categorized into chiral auxiliary-assisted syntheses and asymmetric catalytic methodologies.

Chiral auxiliaries play a pivotal role in controlling the stereochemical outcome of a reaction. In the context of 1-azabicyclo[2.2.2]octane synthesis, imines derived from chiral auxiliaries have been successfully employed. For example, imines derived from (+)- and (-)-2-hydroxy-3-pinanone have been utilized in a synthetic scheme analogous to the racemic route, affording the desired products with high enantiomeric excess (>99.5% ee). nih.gov The use of (1S)- or (1R)-1-phenylethylamine as a chiral auxiliary in aza-Diels-Alder reactions has also proven effective. scribd.com These reactions are often highly exo-selective. scribd.com

Asymmetric catalysis offers an elegant and atom-economical approach to enantioselective synthesis. Various catalytic systems have been developed for the construction of the chiral 1-azabicyclo[2.2.2]octane core.

Enzyme-catalyzed desymmetrization represents a powerful strategy. For instance, porcine liver esterase has been used for the desymmetrization of a prochiral diester, leading to an optically active isoquinuclidine with four chiral carbon centers in a single step. thieme-connect.com Another approach involves an intramolecular double Michael addition to form the bicyclo[2.2.2]octane ring, where the initial chirality is introduced using d'Angelo's asymmetric Michael addition. thieme-connect.com

Metal-free tandem reactions have also been realized, providing rapid access to bicyclo[2.2.2]octane-1-carboxylates with excellent enantioselectivities under mild conditions. rsc.org Furthermore, bimetallic relay catalysis, merging a ruthenium-catalyzed asymmetric borrowing-hydrogen reaction with a copper-catalyzed asymmetric Michael addition, has enabled the synthesis of highly functionalized precursors to bicyclic systems. researchgate.net

Specific Synthesis of N-methyl-1-azabicyclo[2.2.2]octan-3-amine and its Precursors

The synthesis of this compound typically involves the functionalization of a pre-formed 1-azabicyclo[2.2.2]octane skeleton, specifically at the 3-amino position. Alkylation and reductive amination are the most common and effective strategies for this transformation.

Alkylation and Reductive Amination Strategies for Amine Functionalization

Direct alkylation of a primary or secondary amine with an alkyl halide is a fundamental method for introducing an alkyl group. acs.org However, this approach can suffer from a lack of selectivity, often leading to over-alkylation and the formation of mixtures of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. acs.org

Reductive amination, also known as reductive alkylation, offers a more controlled and widely used alternative for the synthesis of substituted amines. masterorganicchemistry.comuni-bayreuth.de This method involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. masterorganicchemistry.com This process avoids the issue of multiple alkylations. masterorganicchemistry.com

For the synthesis of this compound, 1-azabicyclo[2.2.2]octan-3-amine can be reacted with formaldehyde (B43269) (the carbonyl compound) to form an iminium ion, which is then reduced. A variety of reducing agents can be employed for this step, including sodium borohydride, sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3]. masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is particularly useful as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com It is also possible to perform sequential reductive aminations to obtain tertiary amines. masterorganicchemistry.com

A specific procedure for the reductive methylation of amines involves using formic acid as the C1 source and a reducing agent like phenylsilane, catalyzed by a copper complex. organic-chemistry.org Another metal-free approach utilizes borane-trimethylamine as the reducing agent and CO2 as the C1 source, with 6-amino-2-picoline as a catalyst for the methylation of secondary amines. organic-chemistry.org

Ring-Closing and Cyclization Reactions to Form the Azabicyclic System

The construction of the 1-azabicyclo[2.2.2]octane core, also known as the quinuclidine system, is a critical step in the synthesis of this compound. Various synthetic strategies have been developed to achieve this rigid bicyclic structure.

Classical approaches often commence with appropriately functionalized piperidine (B6355638) precursors. liverpool.ac.uk Key ring-closing strategies include:

Dieckmann Cyclization: This involves the intramolecular condensation of a diester, typically derived from a piperidine scaffold, to form the bicyclic keto-ester, which can be further converted to the desired system.

Intramolecular Nucleophilic Substitution: A common method where a piperidine derivative with a suitable leaving group on an N-alkyl side chain undergoes intramolecular cyclization.

Intramolecular Epoxide Ring Opening: The nitrogen atom of a piperidine derivative can act as an internal nucleophile to open an epoxide ring on a side chain, thereby forming the second ring of the bicyclic system. liverpool.ac.uk

Conjugate Addition: An intramolecular Michael-type addition can also be employed to facilitate the ring closure. liverpool.ac.uk

A widely utilized precursor for many 3-substituted quinuclidines is 1-azabicyclo[2.2.2]octan-3-one (3-quinuclidinone). interchim.comgoogle.com Its synthesis, as established by Clemo and Hoggarth, involves the condensation of ethyl 4-piperidinecarboxylate with ethyl acrylate, followed by a Dieckmann condensation to form the bicyclic β-keto ester. Subsequent hydrolysis, decarboxylation, and oxidation yield 3-quinuclidinone. google.com

Alternative modern approaches have also been developed. For instance, a four-step synthesis starting from p-aminobenzoic acid (PABA) has been reported, which involves hydrogenation to 4-aminocyclohexane carboxylic acid, followed by thermal epimerization and cyclization to yield a bicyclic lactam. researchgate.net Reduction of this lactam furnishes the 2-azabicyclo[2.2.2]octane system. researchgate.net Additionally, rearrangement reactions, such as the Beckmann rearrangement of bicyclic oximes, can be utilized to form the azabicyclic core. rsc.org

Table 1: Selected Ring-Closing Strategies for Azabicyclic Systems

Reaction Type Precursor Type Key Transformation Reference
Dieckmann Cyclization Piperidine diester Intramolecular Claisen condensation liverpool.ac.uk
Intramolecular SN2 Piperidine with side-chain leaving group Nucleophilic attack by piperidine nitrogen liverpool.ac.ukrsc.org
Beckmann Rearrangement Bicyclo[2.2.2]octan-2-one Conversion to oxime, then acid-catalyzed rearrangement to lactam rsc.org
Iodocyclization Cyclohexane-containing alkenyl alcohols/amines Iodine-mediated intramolecular cyclization researchgate.netnih.gov

Derivatization of Substituted 1-Azabicyclo[2.2.2]octan-3-one Intermediates

Once 1-azabicyclo[2.2.2]octan-3-one is obtained, it serves as a versatile intermediate for introducing the N-methylamino group at the 3-position. The most direct route to this compound is the reductive amination of the ketone with methylamine. This reaction typically proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Other derivatizations of the ketone at position 3 are also synthetically useful:

Wittig and Horner-Wadsworth-Emmons Reactions: The ketone can react with phosphorus ylids to form exocyclic alkenes. google.com These alkenes can subsequently be hydrogenated to produce alkyl-substituted quinuclidines. google.com

Oxime Formation: The ketone readily reacts with hydroxylamine (B1172632) to form 1-azabicyclo[2.2.2]octan-3-one oxime. nih.gov This oxime can then be reduced to the corresponding primary amine, 1-azabicyclo[2.2.2]octan-3-amine, which can be subsequently methylated to yield the target compound.

Condensation Reactions: The ketone can undergo condensation with aldehydes, such as benzaldehyde, to form α,β-unsaturated ketones (enones). google.com Stepwise reduction of this enone can lead to saturated, substituted ketones which are valuable intermediates. google.com

Functionalization and Derivatization Strategies of the this compound Scaffold

Modification at the Tertiary Amine Functionality

The bridgehead nitrogen of the quinuclidine ring is a tertiary amine and represents a key site for functionalization. A primary reaction at this position is quaternization . This involves the reaction of the bridgehead nitrogen with alkyl halides to form quaternary ammonium salts. rsc.org This transformation is analogous to the well-documented alkylation of 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgresearchgate.net The resulting 1-alkyl-1-azoniabicyclo[2.2.2]octane salts can exhibit altered reactivity and physical properties. For instance, in related systems, these salts can undergo subsequent ring-opening reactions when treated with nucleophiles at high temperatures. rsc.orgresearchgate.net

Substitution Reactions on the Bicyclic Ring System

Direct substitution on the carbon framework of the saturated bicyclic system is challenging. However, a powerful strategy for functionalization at the C2 position (alpha to the bridgehead nitrogen) involves initial oxidation of the bridgehead nitrogen to the corresponding N-oxide. liverpool.ac.uk This N-oxide activates the adjacent α-protons, making them susceptible to deprotonation by a strong base, such as tert-butyllithium. The resulting carbanion can then be trapped by a variety of electrophiles, allowing for the regioselective introduction of substituents at the C2 position. liverpool.ac.uk This methodology has been successfully applied to develop high-yielding syntheses of 2,3-disubstituted quinuclidines. liverpool.ac.uk

Oxidation to N-Oxide Derivatives and Related Reactivity

The this compound molecule contains two nitrogen atoms that can potentially be oxidized: the bridgehead tertiary amine and the 3-position N-methylamino group. The bridgehead tertiary amine is generally more readily oxidized to its corresponding N-oxide. asianpubs.orgliverpool.ac.uk

This transformation is extensively reported for tertiary amines and specifically for quinuclidines. liverpool.ac.ukliverpool.ac.uk Common oxidizing agents for this purpose include:

Hydrogen Peroxide (H₂O₂): Often used in aqueous or alcoholic solutions. liverpool.ac.ukgoogle.com

Meta-chloroperoxybenzoic acid (m-CPBA): A widely used and effective peracid for this oxidation. liverpool.ac.ukgoogle.com

The resulting quinuclidine-N-oxide is a key synthetic intermediate. liverpool.ac.uk As detailed in the previous section, its primary utility lies in its ability to activate the α-protons, facilitating the formation of a carbanion that can react with electrophiles. liverpool.ac.uk This reactivity provides a crucial pathway for elaborating the quinuclidine scaffold. Furthermore, the N-O bond in amine oxides is thermally labile, and these intermediates can be used in various rearrangements or dealkylation procedures. google.comnih.gov

Table 2: Functionalization Reactions of the Quinuclidine Scaffold

Reaction Type Site of Reaction Reagents/Conditions Product Type Reference
Quaternization Bridgehead Nitrogen Alkyl halides Quaternary ammonium salt rsc.orgresearchgate.net
Oxidation Bridgehead Nitrogen H₂O₂ or m-CPBA N-Oxide liverpool.ac.ukliverpool.ac.ukgoogle.com

Mechanistic Studies of Key Synthetic Transformations

Understanding the mechanisms of the key synthetic steps provides insight into the reactivity of the this compound system and its precursors.

The oxidation of the tertiary bridgehead amine with hydrogen peroxide is proposed to proceed through an initial non-covalent association, followed by the formation of a trialkylammonium complex. liverpool.ac.uk This complex then decomposes, with the loss of a water molecule, to yield the final tertiary amine N-oxide. liverpool.ac.uk

The mechanism for the α-functionalization of the quinuclidine ring is a cornerstone of its derivatization chemistry. liverpool.ac.uk The process begins with the formation of the N-oxide, which is crucial for increasing the acidity of the protons on the adjacent carbon atoms (the α-protons). Upon treatment with a strong, non-nucleophilic base like an organolithium reagent, a proton is abstracted from the α-position to form a stabilized carbanion. This nucleophilic carbanion is then quenched by adding an electrophile, resulting in the formation of a new carbon-carbon or carbon-heteroatom bond at the α-position. liverpool.ac.uk

For the ring-closing reactions , the mechanism depends on the specific strategy. In the Dieckmann condensation , the reaction is an intramolecular Claisen condensation. A strong base removes an α-proton from one of the ester groups, creating an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion, forming a cyclic β-keto ester after the elimination of an alkoxide.

The Beckmann rearrangement mechanism involves the protonation of the hydroxyl group of a ketoxime, followed by the elimination of water and a concerted migration of the alkyl group anti to the leaving group, leading to a nitrilium ion intermediate. This intermediate is then attacked by water to eventually form the corresponding lactam. rsc.org

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Structural Elucidation Techniques

The definitive determination of the three-dimensional structure of N-methyl-1-azabicyclo[2.2.2]octan-3-amine relies on a combination of powerful spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. While specific experimental NMR data for this exact compound is not widely available in peer-reviewed literature, the expected spectral features can be inferred from the known spectra of closely related quinuclidine (B89598) derivatives. mdpi.commdpi.com

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy would provide detailed information about the chemical environment of each atom in the molecule.

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum is anticipated to show distinct signals for the N-methyl protons, the methine proton at the C3 position, and the various methylene (B1212753) protons of the bicyclic cage. The N-methyl group would likely appear as a singlet in the upfield region of the spectrum. The proton attached to the same carbon as the amino group (C3-H) would present as a multiplet, with its chemical shift and multiplicity influenced by the neighboring protons. The protons of the azabicyclo[2.2.2]octane framework would exhibit complex splitting patterns due to their fixed spatial relationships, resulting in a series of multiplets.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would complement the ¹H NMR data by showing a distinct signal for each unique carbon atom. The N-methyl carbon would appear at a characteristic chemical shift. The C3 carbon, bonded to the methylamino group, would be shifted downfield. The carbons of the bicyclic system would resonate at specific positions, providing a carbon fingerprint of the molecule. The chemical shifts would confirm the presence of the 1-azabicyclo[2.2.2]octane core. mdpi.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental results.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-CH₃~2.4~35
C3-H~2.8-
C3-~55
Bicyclic Protons1.5 - 3.2 (complex multiplets)-
Bicyclic Carbons20 - 60-

X-ray crystallography provides unambiguous proof of molecular structure in the solid state, including precise bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov For this compound, which is chiral, X-ray analysis of a single crystal would be the definitive method to determine its (R) or (S) configuration.

While specific crystallographic data for this compound is not readily found in public databases, studies on closely related derivatives, such as (2S,3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine, demonstrate the utility of this technique in establishing the stereochemistry and conformation of the quinuclidine ring system. acs.org The rigid bicyclic framework of the quinuclidine core generally adopts a twisted-boat conformation for the individual piperidine (B6355638) rings. acs.org

Table 2: Representative Crystallographic Data for a Substituted 1-Azabicyclo[2.2.2]octane Derivative (Data for a related structure to illustrate typical parameters)

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.5
b (Å)15.2
c (Å)18.3
α, β, γ (°)90

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers.

Given that this compound possesses a chiral center at the C3 position, the separation of its enantiomers is crucial for stereospecific synthesis and biological studies. Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for this purpose. nih.gov

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the separation of amine-containing chiral compounds. googleapis.com The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, along with a basic additive like diethylamine (B46881) or triethylamine (B128534) to improve peak shape, is optimized to achieve baseline separation of the enantiomers. googleapis.com This allows for the accurate determination of the enantiomeric excess (ee) of a sample.

Mass Spectrometry for Molecular Identification and Derivatization Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, with a molecular formula of C₈H₁₆N₂, the expected exact mass of the molecular ion [M]⁺• would be approximately 140.13 g/mol . guidechem.com

Electron ionization (EI) mass spectrometry of related azabicycloalkanes typically shows characteristic fragmentation patterns. nist.gov The molecular ion peak is often observed, and fragmentation commonly occurs via cleavage of the C-C bonds of the bicyclic system. The loss of small, stable neutral molecules or radicals helps in deducing the structure. For this compound, fragmentation could involve the loss of an ethyl group or cleavage of the ring system to produce stable iminium ions.

In the context of derivatization analysis, mass spectrometry is invaluable. For instance, if the amine is acylated or alkylated, the mass spectrum will show a corresponding increase in the molecular weight of the parent ion, confirming the success of the derivatization reaction.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for investigating the intrinsic properties of molecules at the atomic and electronic levels. For azabicyclic systems, these methods have been employed to explore conformational landscapes, reactivity, and electronic characteristics with high accuracy.

The conformational properties of N-substituted azabicyclic systems are critical to their function, particularly in how they interact with biological targets. The 1-azabicyclo[2.2.2]octane (quinuclidine) core is known for its rigid structure. researchgate.net However, substitution on the nitrogen or the bicyclic rings can introduce conformational flexibility.

For N-methylated azabicycles like tropinone, a related azabicyclic ketone, computational and spectroscopic studies have identified distinct equatorial and axial conformers arising from the inversion of the N-methyl group. researchgate.net These conformers possess different energy minima. The analysis revealed that the tropane (B1204802) motif itself adopts a distorted chair configuration, and the inversion of the N-methyl group is associated with structural changes, including a flattening at the nitrogen atom and a simultaneous rising of the carbonyl group in the axial form. researchgate.net While N-methyl-1-azabicyclo[2.2.2]octan-3-amine itself has a more rigid core than tropinone, the orientation of the N-methyl group and the 3-amino substituent are key conformational features.

In a study of a potent nicotinic ligand, (Z)-3-(4-methyl-5-isoxazolyl)methylene-1-azabicyclo[2.2.2]octane, computational analysis revealed it to have only one energy minimum, a feature that was valuable for its use as a reference structure in molecular modeling. nih.gov

Table 1: Conformational Properties of Related Azabicyclic Systems

Compound/System Method Key Findings Reference
Tropinone Rotational Spectroscopy & Computational Existence of equatorial and axial conformers due to N-methyl inversion; distorted chair configuration. researchgate.net
(Z)-3-(4-methyl-5-isoxazolyl)methylene-1-azabicyclo[2.2.2]octane Computational Study Found to have only one energy minimum, making it a good reference for modeling. nih.gov
1-Azabicyclo[2.2.2]octane (ABCO) TRPEI & Calculations Possesses a rigid structure with a lack of conformeric freedom. researchgate.net

Nitrogen inversion, or pyramidal inversion, is a process where a non-planar amine "turns inside out" through a planar transition state. wikipedia.org In many amines, this process is rapid at room temperature. However, the bicyclic structure of compounds like this compound imposes significant geometric constraints that affect this process.

In bridged bicyclic amines, nitrogen inversion is generally not possible due to ring strain. stackexchange.com Theoretical studies on related systems, such as 7-azabicyclo[2.2.1]heptanes, have investigated the origin of their unusually high nitrogen inversion-rotation (NIR) barriers. nih.gov Using the Natural Bond Orbital (NBO) approach, it was determined that the height of these barriers is primarily dictated by the energy of the sigma-orbitals of the C(alpha)-C(beta) bonds and the nitrogen lone pair. nih.gov This research established a quantitative correlation between the geometry of the C(alpha)-N-C(alpha) fragment and the NIR barrier for various N-H and N-Me bicyclic amines. nih.gov For instance, large inversion barriers have also been noted in other cyclic amines like pseudopelletierine and tropanone. researchgate.net The inability to undergo nitrogen inversion contributes to the well-defined stereochemistry of the nitrogen lone pair, which is crucial for its interaction with other molecules.

The electronic structure of azabicyclic amines determines their fundamental chemical properties, such as basicity and nucleophilicity. The nitrogen atom's lone pair of electrons in the 1-azabicyclo[2.2.2]octane system is readily available for protonation or coordination due to the molecule's structure.

Quantum chemical methods like Natural Bond Orbital (NBO) analysis have been instrumental in understanding bonding in these systems. For example, NBO analysis was used to conclude that the high nitrogen inversion barriers in certain azabicycles are determined by the energies of specific sigma-orbitals and the nitrogen lone pair. nih.gov

In the context of N-oxides, which are oxidized derivatives of amines, the nature of the N-O bond has been studied extensively. These studies classify the N–O bond as a donating bond with a significant contribution from ON back-donation. rsc.org The electronic properties of substituents on the ring system can influence the stability of this N-O bond. For example, in pyridine-N-oxide, an electron-withdrawing group like –NO2 stabilizes the N→O bond, while an electron-donating –NH2 group has the opposite effect. rsc.org This is attributed to the substituent's effect on π-type ON back-donation. rsc.org Such principles of electronic influence are transferable to understanding substituent effects on the electronic structure of the this compound system.

Thermochemical properties provide quantitative measures of the stability of molecules and their bonds. A key parameter for N-oxide derivatives is the N-O bond dissociation enthalpy (BDE), which quantifies the energy required to break the N-O bond.

Computational studies have been performed to calculate the N-O BDE for the N-oxide of the parent 1-azabicyclo[2.2.2]octane (quinuclidine). nih.govmdpi.com Using various computational models, the N-O BDE of quinuclidine-N-oxide was calculated. For comparison, the N-O BDE of other amine oxides was also computed. The results highlight how the bicyclic structure influences bond strengths. For example, the N-O BDE for manxine (1-azabicyclo[3.3.3]undecane) N-oxide was calculated to be 6–8.5 kcal/mol higher than for quinuclidine (B89598) N-oxide, a difference attributed to increased strain in the [3.3.3] system. mdpi.com

Table 2: Calculated N-O Bond Dissociation Enthalpies (BDEs) of Selected Amine N-Oxides

Compound BDE (kcal/mol) at B3LYP/6-31G* BDE (kcal/mol) at M06/6-311G+(d,p) Reference
1-Azabicyclo[2.2.2]octane N-oxide 52.8 55.7 nih.gov
Trimethylamine N-oxide (TMAO) 48.6 51.5 nih.gov
Pyridine (B92270) N-oxide (PNO) - ~63.3 (Experimental) wayne.edu

Note: Computational models and basis sets significantly influence the calculated values. The values presented are for comparative purposes.

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable tools for studying how ligands like this compound and its derivatives interact with biological macromolecules, such as receptors and enzymes. These techniques predict the preferred orientation and binding affinity of one molecule to another.

The rigid 1-azabicyclo[2.2.2]octane scaffold is a common feature in ligands designed for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govmdpi.com Molecular docking studies of derivatives have revealed critical interactions, such as the π-cation interaction between the protonated nitrogen of the bicyclic system and aromatic residues (like tryptophan) in the receptor's binding site. mdpi.com In a study on muscarinic receptor antagonists, docking and dynamics simulations showed that derivatives containing an azabicyclo[2.2.2]octan-1-ium group form stable hydrogen bonds and salt bridges that are critical for ligand-receptor interactions. biorxiv.org

A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) necessary for a molecule to interact with a specific biological target. The well-defined structure of azabicyclic compounds makes them excellent templates for developing such models.

For ligands targeting nicotinic receptors, pharmacophore models often include a protonated nitrogen atom (acting as a hydrogen bond donor) and another hydrogen bond acceptor feature. nih.govresearchgate.net A computational study using a high-affinity (isoxazole)methylene-1-azabicyclo[2.2.2]octane derivative helped to define an important distance parameter within the nicotinic pharmacophore. nih.gov It was shown that other potent nicotinic ligands, such as nicotine (B1678760) and epibatidine, fit this refined model. nih.gov In another model based on epibatidine, an optimal distance of 5.5 Å was estimated between the protonated nitrogen and the hydrogen bond acceptor. researchgate.net More recent pharmacophore mapping for α4β2 nAChRs identified the importance of hydrophobic regions, a planar ring, and hydrogen bond donor and acceptor atoms for effective ligand binding. nih.gov

Theoretical Prediction of Stereochemical Outcomes in Asymmetric Syntheses

Computational chemistry plays a pivotal role not only in understanding ligand-receptor binding but also in predicting the outcomes of chemical reactions, particularly in the field of asymmetric synthesis. For complex chiral molecules such as derivatives of this compound, theoretical calculations can forecast the stereochemical course of a reaction, saving significant time and resources in the laboratory.

A notable example involves the highly diastereo- and enantioselective synthesis of quinuclidine derivatives through an Iridium-catalyzed intramolecular allylic dearomatization reaction. chinesechemsoc.org In this study, researchers successfully synthesized a range of complex indolenine-fused quinuclidine structures with excellent yields and stereoselectivity, achieving up to >20:1 diastereomeric ratio (dr) and >99% enantiomeric excess (ee). chinesechemsoc.org

To understand the origin of this high stereoselectivity, Density Functional Theory (DFT) calculations were employed. chinesechemsoc.org This powerful computational method is used to model the electronic structure of molecules and to calculate the energies of different states along a reaction pathway, including transition states. By constructing a detailed model of the reaction mechanism, the researchers could calculate the energies of the various transition states that lead to the different possible stereoisomeric products. chinesechemsoc.org

The DFT calculations revealed that the transition state leading to the experimentally observed major diastereomer was significantly lower in energy than the transition state leading to the minor diastereomer. This energy difference, calculated computationally, provides a quantitative prediction of the product ratio, which was found to be in strong agreement with the experimental results. This working model, derived from theoretical predictions, successfully accounted for the stereochemical outcome and demonstrated the predictive power of DFT in modern asymmetric synthesis. chinesechemsoc.org

Reaction TypeComputational MethodFocus of PredictionPredicted OutcomeExperimental Result
Ir-Catalyzed Asymmetric Allylic DearomatizationDensity Functional Theory (DFT)Transition State Energy DifferencesFavored formation of one diastereomer due to lower transition state energyHigh diastereoselectivity (up to >20:1 dr) and enantioselectivity (up to >99% ee) consistent with theoretical model. chinesechemsoc.org

Structure Activity Relationship Sar Studies in Receptor Ligand Design in Vitro and Ex Vivo Focus

N-methyl-1-azabicyclo[2.2.2]octan-3-amine as a Core for Investigating Receptor Ligand Interactions

The 1-azabicyclo[2.2.2]octane framework, also known as quinuclidine (B89598), serves as a crucial scaffold in medicinal chemistry for developing receptor ligands. Its rigid bicyclic structure provides a defined three-dimensional conformation, which is instrumental in the design of potent and selective ligands. This core is particularly significant in the development of antagonists for the Neurokinin-1 (NK1) receptor and as a key element for ligands targeting nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. nih.govconicet.gov.arresearchgate.net The development of a series of quinuclidines led to the discovery of the first potent, nonpeptide Substance P (SP) antagonist, demonstrating the utility of this core in understanding small molecule interactions with peptide receptors. nih.gov For nAChRs, the quinuclidine bicycle is frequently utilized in the design of potent and selective ligands for the α7 subtype. conicet.gov.ar

Interaction with Neurokinin-1 (NK1) Receptors

Derivatives of the this compound scaffold have been extensively studied as antagonists of the NK1 receptor, which is the primary receptor for the neuropeptide Substance P.

In vitro binding assays have been critical in characterizing the affinity of these compounds for the NK1 receptor. These studies typically measure the ability of a compound to displace a radiolabeled ligand, such as [³H]Substance P ([³H]SP), from the receptor.

One of the most well-studied derivatives is CP-96,345, ((2S,3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine). It is a potent antagonist that competitively inhibits the binding of [³H]SP. nih.goviaea.orgresearchgate.net Studies have shown its high affinity for NK1 receptors from various species. For instance, in competition binding studies using membranes from cells expressing human NK1 (hNK1) and guinea pig NK1 (gNK1) receptors, CP-96,345 effectively displaced the radioligand [³H]-SP. nih.gov

Another potent and selective NK1 receptor antagonist based on this scaffold is Ezlopitant. It has demonstrated high binding affinity across different species, inhibiting [³H]SP binding to human, guinea pig, ferret, and gerbil NK1 receptors with nanomolar efficacy. nih.gov The binding affinities (Ki values) for several key derivatives are summarized in the table below.

Binding Affinity (Ki) of this compound Derivatives at NK1 Receptors
CompoundReceptor SpeciesKi (nM)Reference
CP-96,345Human (hNK1)0.4 ± 0.1 nih.gov
Guinea Pig (gNK1)0.5 ± 0.1 nih.gov
EzlopitantHuman0.2 nih.gov
Guinea Pig0.9 nih.gov
Ferret0.6 nih.gov
Gerbil0.5 nih.gov

A critical aspect of ligand design is ensuring selectivity for the target receptor over other related receptors to minimize off-target effects. For NK1 antagonists, selectivity is typically assessed against the other tachykinin receptors, NK2 and NK3.

Derivatives of this compound have demonstrated excellent selectivity for the NK1 receptor.

CP-96,345 was found to be a highly selective NK1 antagonist, showing no significant inhibition of NK2 or NK3 receptors. iaea.org

Ezlopitant also showed high selectivity, with no affinity for NK2 and NK3 receptors observed at concentrations up to 1 µmol/l. nih.gov

L-703,606 , another derivative, exhibits over 200-fold selectivity for the NK1 receptor compared to the NK3 receptor.

This high degree of selectivity underscores the value of the 1-azabicyclo[2.2.2]octane core in designing specific NK1 receptor antagonists.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The 1-azabicyclo[2.2.2]octane scaffold is a cornerstone in the development of ligands for various subtypes of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in numerous physiological processes.

The diversity of nAChR subtypes necessitates the development of subtype-selective ligands to probe their specific functions. The 1-azabicyclo[2.2.2]octane core has been instrumental in creating ligands with varying selectivity profiles.

Binding assays using radiolabeled ligands specific to different nAChR subtypes have elucidated the affinity and selectivity of these compounds. For example, derivatives have been designed to target the high-affinity α4β2 subtype, the α7 subtype, and the ganglionic α3β4 subtype. acs.org

PNU-282987 (N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride) is a selective agonist for the α7 nAChR with a Ki of 27 nM. openmedicinalchemistryjournal.comnih.gov

PHA-543,613 (N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide) is another potent and high-affinity agonist of the α7 nAChR with a Ki of 8.8 nM, showing selectivity over α4β2 and muscle-type nAChRs. nih.govresearchgate.net

Derivatives of 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane have shown high affinity for the α4β2 nAChR subtype, with some also binding to the α7 receptor. acs.org

The binding affinities for several representative compounds are detailed in the table below.

Binding Affinity (Ki) of 1-Azabicyclo[2.2.2]octane Derivatives at nAChR Subtypes
CompoundnAChR SubtypeKi (nM)Reference
Compound 1 (RJR2429)α77.6 nih.gov
α6β2*1.14 nih.gov
PNU-282987α727 openmedicinalchemistryjournal.comnih.gov
PHA-543,613α78.8 nih.govresearchgate.net
2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane derivativeα4β2≤ 0.5–15 acs.org
α7≤ 110 acs.org

Note: α6β2 indicates nAChRs containing the α6 and β2 subunits.

The functional activity of these ligands at nAChRs can vary from full agonism to partial agonism to antagonism, often depending on subtle structural modifications.

Agonist Activity: Many 1-azabicyclo[2.2.2]octane derivatives act as agonists, particularly at the α7 nAChR. For example, PNU-282987 and PHA-543,613 are well-characterized α7 agonists. openmedicinalchemistryjournal.comnih.govresearchgate.net Compound 1 (RJR2429) was found to be a nearly full agonist at the rat α7-nAChR. caltech.edu

Antagonist Activity: While many derivatives are agonists, structural changes can convert them into antagonists. For instance, N-alkylation of the pyridine (B92270) nitrogen in related nicotinic compounds can transform a potent agonist into a potent and subtype-selective nAChR antagonist. conicet.gov.ar Research has also focused on designing antagonists based on the quinuclidine core for specific nAChR subtypes. conicet.gov.ar

The functional profile is determined through in vitro electrophysiology assays, such as using patch-clamped cells expressing specific nAChR subtypes and measuring the ion current evoked by the compound. caltech.edu The versatility of the 1-azabicyclo[2.2.2]octane scaffold allows for the fine-tuning of a compound's functional activity, making it an invaluable tool in the study of nAChR pharmacology.

Positive Allosteric Modulation Studies (in vitro)

Positive allosteric modulators (PAMs) represent a sophisticated class of ligands that bind to a site on the receptor distinct from the primary (orthosteric) binding site. This interaction enhances the affinity or efficacy of the endogenous agonist, offering a more nuanced modulation of receptor function. Derivatives of the 1-azabicyclo[2.2.2]octane scaffold have been instrumental in the development of novel PAMs, particularly for nicotinic acetylcholine receptors (nAChRs).

Research into N-benzyl-3-amino-quinuclidines, which are closely related to this compound, has identified them as a potent class of PAMs for the α3β2 nAChR. nih.gov An electrophysiological investigation of these compounds revealed their ability to positively modulate receptor activity. nih.gov This discovery highlights the potential of the quinuclidine core in designing ligands that target allosteric sites on nAChRs. nih.gov

Further studies on quinuclidine ether derivatives have identified new PAMs for the α7 nAChR. conicet.gov.ar For instance, ligand 6, a 3-(pyridin-3-yloxy)quinuclidine derivative, was found to be the most potent and efficacious among a series of synthesized compounds, with an EC50 of 12.6 ± 3.32 μM and a maximal potentiation of EC20 acetylcholine (ACh) responses of 850 ± 120%. conicet.gov.ar Computational studies suggest that this ligand preferentially binds to an intersubunit site within the transmembrane domain. conicet.gov.ar

The general mechanism of PAMs involves amplifying the physiological signaling of endogenous agonists like acetylcholine. mdpi.com They are categorized based on their effects on receptor desensitization. mdpi.com The exploration of various chemical scaffolds, including those based on the 1-azabicyclo[2.2.2]octane system, continues to yield PAMs with diverse pharmacological profiles, underscoring the therapeutic potential of allosteric modulation for conditions involving nAChR dysfunction. mdpi.comnih.gov Virtual screening techniques, guided by the identification of potential allosteric binding pockets, are also being employed to discover novel α7 nAChR modulators. tandfonline.com

Table 1: In Vitro Positive Allosteric Modulation Data for Quinuclidine Derivatives

Compound Receptor Target Effect Potency (EC₅₀) Maximal Potentiation Reference
N-benzyl-3-amino-quinuclidines α3β2 nAChR Positive Allosteric Modulator Data not specified Significant nih.gov
Ligand 6 (quinuclidine ether derivative) α7 nAChR Positive Allosteric Modulator 12.6 ± 3.32 μM 850 ± 120% of EC20 ACh response conicet.gov.ar

Stereochemical Influence on Receptor Binding and Selectivity Profiles

The three-dimensional arrangement of atoms in a molecule is a critical determinant of its interaction with a biological target. For derivatives of 1-azabicyclo[2.2.2]octan-3-amine, stereochemistry profoundly influences both binding affinity and selectivity for different receptor subtypes.

Studies on novel quinuclidine anti-1,2,3-triazole derivatives have demonstrated the pivotal role of stereochemistry at the C3 position of the quinuclidine scaffold in determining nAChR subtype selectivity. researchgate.net Specifically, the (R)-enantiomers exhibit selectivity for the α7 subtype over the α4β2 subtype, while their (S)-counterparts show a preference for the α3β4 subtype over both α4β2 and α7 subtypes. researchgate.net

This stereochemical dependence is not limited to nAChRs. The development of a nonpeptide substance P antagonist, (2S,3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine, underscores the importance of a specific cis-isomeric configuration for potent activity at this G-protein coupled receptor. nih.govacs.org

In the context of α7 nAChR agonists, the stereochemistry of substituents on the quinuclidine ring is paramount. The compound (2S,3R)-N-(2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]oct-3-yl)benzofuran-2-carboxamide has been identified as a highly potent and selective α7 nAChR agonist, with a Ki value of ≤1 nM. googleapis.com The specific (2S,3R) configuration is crucial for this high affinity and selectivity. googleapis.com A scalable synthesis for this specific stereoisomer has been developed, emphasizing its therapeutic potential. googleapis.com

Furthermore, research on N-benzyl-3-aminoquinuclidines involved the preparation of enantiomerically pure (R)- and (S)-isomers to investigate their properties as PAMs, confirming that stereoisomerism is a key factor in their pharmacological activity. nih.gov The influence of stereochemistry extends to muscarinic receptor ligands as well, where the subtype selectivities of certain derivatives were found to be comparable to that of (R,R)-3-quinuclidinyl atrolactate. nih.gov

Table 2: Influence of Stereochemistry on Receptor Selectivity

Compound Series Stereoisomer Preferred Receptor Subtype Key Finding Reference
Quinuclidine anti-1,2,3-triazole derivatives (R)-enantiomers α7 nAChR (over α4β2) High selectivity for α7 subtype. researchgate.net
Quinuclidine anti-1,2,3-triazole derivatives (S)-enantiomers α3β4 nAChR (over α4β2 and α7) High selectivity for α3β4 subtype. researchgate.net
2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine (2S,3S)-cis Substance P Receptor Specific cis-isomer required for potent antagonism. nih.govacs.org
N-(2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]oct-3-yl)benzofuran-2-carboxamide (2S,3R) α7 nAChR Configuration is critical for high affinity (Ki ≤1 nM) and selectivity. googleapis.com

Applications As a Key Synthetic Intermediate and Building Block in Organic Synthesis

Precursor for Advanced Heterocyclic Systems and Complex Molecular Architectures

The quinuclidine (B89598) core is a fundamental component in the synthesis of a wide array of therapeutically important compounds and advanced heterocyclic systems. researchgate.net Derivatives of 1-azabicyclo[2.2.2]octan-3-amine are crucial intermediates for drugs such as palonosetron (B1662849) and azasetron, which are used to manage nausea and vomiting. researchgate.netpharmaffiliates.com The rigid structure is also central to the development of potent and selective nonpeptide substance P antagonists, such as the (2S,3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine. nih.gov

The versatility of the scaffold is further demonstrated in its use to create novel, complex heterocyclic structures. For instance, the 1-azabicyclo[2.2.2]octane framework has been used to synthesize analogues of A-84543, a compound with affinity for nicotinic acetylcholine (B1216132) receptors, by attaching a 3-pyridyl ether substituent to the bridgehead carbon. researchgate.net This highlights the role of the quinuclidine system as a foundational element for building molecules with specific biological targets. Its application extends to the creation of diverse molecular libraries, with related compounds like 3-methyl-1-azabicyclo[2.2.2]octan-3-amine being described as versatile small molecule scaffolds for further chemical exploration. cymitquimica.com

Role in the Synthesis of Chiral Building Blocks for Enantiopure Compounds

The synthesis of enantiomerically pure compounds (EPCs) is a cornerstone of modern pharmaceutical development, and the rigid, chiral nature of the quinuclidine skeleton makes it an excellent starting point. ub.edu Enantiopure derivatives of 1-azabicyclo[2.2.2]octan-3-amine and related structures serve as valuable chiral building blocks. For example, (R)-1-azabicyclo[2.2.2]octan-3-ol, a closely related precursor, is explicitly used as a building block in the synthesis of muscarinic agonists and antagonists.

The synthetic utility of this framework in asymmetric synthesis is well-documented. Methodologies have been developed for the diastereoselective synthesis of trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids, which are enantiopure bicyclic amino acids. nih.gov These methods often rely on stereoselective reactions like the Diels-Alder cycloaddition, where the bicyclic structure is formed with high stereocontrol. nih.gov Furthermore, enantiopure quinuclidine derivatives can be transformed into other complex chiral structures. For example, doubly functionalized and enantiomerically pure 1-azabicyclo[3.2.2]nonanes have been synthesized from chiral quinuclidine precursors through a stereoselective ring expansion, a process believed to proceed via configurationally stable chiral carbocations. nih.gov

Utility in Catalyst Design for Asymmetric Reactions

The unique structural and electronic properties of the quinuclidine core have made its derivatives attractive candidates for the design of catalysts for asymmetric reactions. The tertiary amine at the bridgehead position provides a basic and nucleophilic site, which is crucial for many catalytic cycles. nih.govwikipedia.org

In the realm of organocatalysis, quinuclidine and its derivatives have been employed in several innovative catalytic systems. One of the most significant recent applications is their use as hydrogen-atom-transfer (HAT) catalysts in reactions mediated by visible light. bohrium.comrhhz.net Upon photoexcitation, quinuclidine can be oxidized to its radical cation, which is capable of abstracting a hydrogen atom from a substrate, thereby initiating a reaction cascade. rhhz.net This strategy has been successfully applied to the direct C-H functionalization of alcohols, amines, and ethers. bohrium.comrhhz.net For instance, in some transformations, quinuclidine can act as both a base and a HAT catalyst. rhhz.net

Derivatives such as 3-acetoxyquinuclidine have been shown to function as catalytic electron donors in electron donor-acceptor (EDA) complex-mediated reactions, enabling processes like decarboxylation and cyclization without the need for external additives. acs.org The bicyclic structure is key to its stability in these oxidative processes, as it prevents degradation pathways like α-deprotonation that affect non-cyclic trialkylamines. acs.org The basicity of the quinuclidine nitrogen, which can be modulated by substituents, also plays a critical role in bifunctional organocatalysis, such as in the Michael addition, where it can deprotonate the nucleophile while another part of the catalyst activates the electrophile. nih.govnih.gov

Table 1: Research Findings on Quinuclidine Derivatives in Organocatalysis
Catalyst TypeReaction TypeMechanistic Role of QuinuclidineResearch Focus
QuinuclidinePhotoinduced C-H FunctionalizationHydrogen-Atom-Transfer (HAT) CatalystActivation of alcohols, amines, and ethers via radical cation formation. bohrium.comrhhz.net
3-AcetoxyquinuclidineEDA Complex-Mediated ReactionsReversible Single Electron Transfer (SET) CatalystCatalytic electron donor for decarboxylation and cyclization reactions. acs.org
Cinchona Alkaloids (Quinuclidine Core)Michael AdditionBrønsted Base / H-Bond DonorDeprotonation of nucleophile and activation of electrophile. nih.gov
QuinuclidineHalocyclizationLewis Base / Halogen BondingActivation of N-halosuccinimides (NXS) reagents. researchgate.net

The nitrogen atom in the quinuclidine framework can also serve as a ligand, coordinating to transition metals to form catalytically active complexes. The steric bulk and electronic properties of the quinuclidine derivative influence the stability and reactivity of the resulting metal complex.

Studies on iridium(III) porphyrin complexes have demonstrated that quinuclidine (1-azabicyclo[2.2.2]octane) can act as a labile ligand. researchgate.net In these systems, it can replace other amine ligands to form hexacoordinated carbamoyl (B1232498) complexes. researchgate.net Ligand displacement studies established a relative binding strength, indicating its ability to coordinate effectively to the iridium metal center. researchgate.net While direct catalytic applications of an N-methyl-1-azabicyclo[2.2.2]octan-3-amine complex were not detailed, the use of the parent quinuclidine as a ligand provides a strong precedent. Furthermore, structurally analogous chiral bicyclic amines have been successfully employed as ligands in asymmetric transition metal catalysis, including palladium-catalyzed Tsuji-Trost alkylations and copper-catalyzed Henry reactions, underscoring the potential of this scaffold in ligand design. pwr.edu.pl The related 1-azabicyclo[2.2.2]octan-4-amine is also noted for its use in coordination chemistry to form metal-ligand complexes.

Table 2: Examples of Bicyclic Amine Ligands in Catalysis
Bicyclic Amine LigandMetalReaction TypeReference
QuinuclidineIridium(III)Ligand Substitution / Carbamoyl Complex Formation researchgate.net
Chiral 2-Azabicyclo[2.2.1]heptane derivativesPalladium(0)Asymmetric Tsuji-Trost Alkylation pwr.edu.pl
Chiral 2-Azabicyclo[2.2.1]heptane derivativesCopper(II)Asymmetric Henry Reaction pwr.edu.pl
1-Azabicyclo[2.2.2]octan-4-amineVariousGeneral Coordination Chemistry

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-methyl-1-azabicyclo[2.2.2]octan-3-amine derivatives, and how does stereochemistry influence yield?

  • Methodology : The synthesis typically involves reductive amination of 1-azabicyclo[2.2.2]octan-3-one with substituted benzylamines. For example, (S)- and (R)-enantiomers are synthesized using chiral catalysts or resolved via RP-HPLC . Stereochemistry significantly impacts yield; enantiopure products often require chiral stationary phases during purification. For instance, (S)-enantiomers of N-methoxybenzyl derivatives show higher yields (68%) compared to side products (2%) due to steric and electronic factors .

Q. How do structural modifications of the N-methyl group in 1-azabicyclo[2.2.2]octan-3-amine affect NK1 receptor binding affinity?

  • Experimental Design : Substituents on the benzyl group (e.g., methoxy, chloro, or tert-butyl groups) are systematically varied, and binding affinity is assessed via competitive displacement assays using radiolabeled substance P. CP-96,345, a derivative with a 2-methoxyphenylmethyl group, exhibits a pKi of 8.7 in dog carotid artery assays, while bulkier groups reduce affinity due to steric hindrance .

Q. What analytical techniques are critical for characterizing the purity and enantiomeric excess of 1-azabicyclo[2.2.2]octan-3-amine derivatives?

  • Methodology : RP-HPLC with UV detection (e.g., 220 nm) and chiral columns are used to resolve enantiomers. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) confirm structural integrity. For example, (S)-1a (a chloro-substituted derivative) was validated via ¹H/¹³C NMR and HR-MS (calculated [M+H]⁺: 251.1310, observed: 251.1307) .

Advanced Research Questions

Q. How do species differences impact the pharmacological profile of NK1 receptor antagonists like CP-96,345?

  • Data Analysis : CP-96,345 shows species-dependent efficacy. In guinea pig ileum, its pKB is 7.5, but in human NK1 receptors, affinity drops due to divergent receptor conformations. Functional assays (e.g., calcium flux) paired with molecular modeling identify critical residues (e.g., Phe268 in humans) that reduce binding .

Q. What methodologies are employed to assess the in vivo efficacy of NK1 antagonists derived from 1-azabicyclo[2.2.2]octan-3-amine?

  • Experimental Design : Rodent models of neurogenic inflammation (e.g., Evans Blue extravasation) and behavioral assays (e.g., formalin-induced nociception) are used. CP-96,345 inhibits substance P-induced salivation in rats (ED₅₀: 0.3 mg/kg, i.v.) and blocks neurogenic plasma leakage by 80% at 1 mg/kg .

Q. How does the substitution pattern on the benzyl group influence allosteric modulation of nicotinic acetylcholine receptors (nAChRs)?

  • Mechanistic Insight : Derivatives like (S)-1e (2-methoxybenzyl) act as positive allosteric modulators of α3β2 nAChRs, enhancing acetylcholine-evoked currents by 200% at 10 µM. Electrophysiology (patch-clamp) and mutagenesis studies reveal that substituents at the para-position enhance binding to extracellular receptor domains .

Q. What are the key considerations when designing experiments to resolve contradictions in reported binding affinities of NK1 antagonists across studies?

  • Data Contradiction Analysis :

  • Standardization : Ensure consistent assay conditions (e.g., buffer pH, temperature). For example, CP-96,345’s pKi varies from 8.2 (HEK293 cells) to 7.8 (CHO cells) due to differences in membrane lipid composition .
  • Control Compounds : Use reference antagonists (e.g., L-733,060) to validate assay sensitivity.
  • Statistical Rigor : Apply multivariate analysis to account for batch-to-batch variability in receptor preparations .

Key Notes

  • Stereochemical Purity : Enantiomers (e.g., CP-96,345 vs. CP-96,344) exhibit divergent activities; (2S,3S)-configuration is critical for NK1 antagonism .
  • Analytical Validation : Purity ≥98% (HPLC) is required for reproducible pharmacological data .
  • Species-Specificity : Always validate receptor homology models before extrapolating data across species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.